Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
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Overview
Description
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is a chemical compound with the molecular formula C11H11NO6 It is a member of the benzodioxepine family, characterized by a dioxepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the following steps:
Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through the reaction of catechol derivatives with epoxides under acidic or basic conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate.
Substitution: Various substituted benzodioxepine derivatives.
Hydrolysis: 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Scientific Research Applications
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate: Similar structure but with a different ring system.
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: The hydrolyzed form of the ester.
8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate: The reduced form of the nitro compound.
Uniqueness
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-16-11(13)7-5-9-10(6-8(7)12(14)15)18-4-2-3-17-9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXPXXMLAUFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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